Rotigotine D7 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rotigotine D7 Hydrochloride is the deuterium labeled Rotigotine(N-0923), which is a dopamine D2 and D3 receptor agonist.
Aplicaciones Científicas De Investigación
Transdermal Drug Delivery System
Rotigotine, known for its potential in treating Parkinson's disease, has been studied for its effectiveness in a transdermal drug delivery system. Research indicates that a rotigotine microemulsion-based hydrogel can be developed for transdermal delivery. This method offers enhanced drug permeation and bioavailability, potentially improving patient compliance and broadening marketability (Wang et al., 2015).
Parkinson’s Disease Therapy
Studies have shown rotigotine to be a non-ergot, enantio-selective, D3/D2/D1 dopamine agonist drug, effective in classical models of Parkinson's disease. It demonstrates high clearance and a relatively short duration of effect but is effective after transdermal application, where the duration of effect is notably enhanced (Jenner, 2005).
Receptor Profile and Pharmacological Actions
Rotigotine has been thoroughly studied for its receptor profile, showing high affinity for dopamine receptors, particularly the D3 receptor. It also exhibits significant affinities at α-adrenergic and serotonin receptors. These properties characterize rotigotine as a specific dopamine receptor agonist with a preference for the D3 receptor, potentially contributing to its efficacy in Parkinson’s disease and restless legs syndrome (Scheller et al., 2008).
Advancements in Formulations
Research has focused on developing various formulations of rotigotine, such as nanoemulsions and mucoadhesive systems, for intranasal delivery. This aims to overcome limitations like poor oral bioavailability, high first-pass metabolism, and rapid plasma elimination. These innovative formulations open up new avenues for rotigotine’s clinical applications, particularly in the management of early Parkinson's disease (Choudhury et al., 2019).
Neuroprotective Effects
Rotigotine-loaded chitosan nanoparticles have been developed for nose-to-brain delivery, showing promising results in neuronal uptake, antioxidant, and neuroprotective effects in cell-based studies and animal models of Parkinson's disease. This method enhances brain targeting efficiency and drug bioavailability, indicating potential for a novel treatment approach for Parkinson’s disease (Bhattamisra et al., 2020).
Propiedades
Nombre del producto |
Rotigotine D7 Hydrochloride |
---|---|
Fórmula molecular |
C19H19D7ClNOS |
Peso molecular |
358.98 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.